molecular formula C10H9N5OS B1358528 4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one CAS No. 874765-99-8

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B1358528
CAS No.: 874765-99-8
M. Wt: 247.28 g/mol
InChI Key: XCXZEKFJJCQKJQ-UHFFFAOYSA-N
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Description

Product Overview 4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one is a synthetic organic compound of significant research interest due to its unique molecular architecture, which incorporates both a 1,4-benzothiazin-3-one and a 1H-tetrazole moiety. The compound has a molecular formula of C18H16N4OS and a molecular weight of 336.41 g/mol . Its crystal structure has been determined, revealing that the six-membered heterocycle of the benzothiazine fragment exhibits a screw-boat conformation . This product is provided for research applications and is not intended for diagnostic or therapeutic uses. Research Applications and Potential This compound serves as a valuable intermediate or scaffold in medicinal chemistry and drug discovery. The 1,4-benzothiazine core is a privileged structure in pharmaceutical sciences, with derivatives demonstrating a range of biological activities, including antimicrobial and anti-inflammatory properties . Concurrently, the tetrazole ring is a well-known bioisostere for carboxylic acids, offering metabolic stability and improving pharmacokinetic profiles in drug candidates . The fusion of these two pharmacophores into a single molecule makes this compound a promising subject for the development of new therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships, design enzyme inhibitors, or develop novel treatments for resistant bacterial infections and other diseases . Handling and Storage For research use only. Not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to handling. The product should be stored in a cool, dry place, typically at room temperature.

Properties

IUPAC Name

4-(2H-tetrazol-5-ylmethyl)-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5OS/c16-10-6-17-8-4-2-1-3-7(8)15(10)5-9-11-13-14-12-9/h1-4H,5-6H2,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXZEKFJJCQKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S1)CC3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20639891
Record name 4-[(2H-Tetrazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874765-99-8
Record name 4-[(2H-Tetrazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one typically involves the formation of the tetrazole ring followed by its attachment to the benzothiazine core. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the tetrazole ring can be synthesized in situ using a cyclization reaction involving azide and nitrile precursors .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that derivatives of benzothiazines exhibit significant antimicrobial properties. For instance, compounds similar to 4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one have shown efficacy against various bacterial strains. A study highlighted that modifications in the benzothiazine structure can enhance antibacterial activity against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum .

2. Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. In animal models, certain benzothiazine derivatives were effective in reducing inflammation markers and neutrophil migration, suggesting a potential application in treating inflammatory diseases such as arthritis .

3. Anticancer Potential
Benzothiazine derivatives have been investigated for their anticancer effects. Research has shown that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of cellular signaling pathways . The incorporation of tetrazole groups is believed to enhance their bioactivity by improving solubility and bioavailability.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the benzothiazine core.
  • Introduction of the tetrazole moiety through cyclization reactions.
    This synthetic strategy allows for the modification of functional groups to tailor the compound's pharmacological properties.

Case Study 1: Antimicrobial Screening

A series of benzothiazine derivatives were synthesized and screened for antimicrobial activity. The study reported that specific substitutions on the benzothiazine ring significantly enhanced activity against Staphylococcus aureus and Escherichia coli. The most potent derivative demonstrated an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics .

Case Study 2: Anti-inflammatory Evaluation

In a controlled experiment involving collagen-induced arthritis in rats, a benzothiazine derivative exhibited marked reduction in paw swelling and inflammatory cytokine levels compared to untreated controls. This suggests its potential as a therapeutic agent in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. The tetrazole ring can coordinate with metal ions, forming stable complexes that exhibit unique properties. Additionally, the benzothiazine moiety can interact with biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Observations

  • Synthetic Simplicity : The 2-sulfanyl derivatives (e.g., 2-(alkyl/arylsulfanyl) analogs) are synthesized via a one-pot LDA-mediated cyclization, offering mild conditions and high yields (70–85%) compared to older methods requiring harsh reagents .
  • Tetrazole vs. Triazole : The tetrazole substituent in the target compound may confer superior metabolic stability over triazole-containing analogs (e.g., 4-[(1-benzyl-1,2,3-triazol-5-yl)methyl] derivative), as tetrazoles resist enzymatic degradation better than triazoles .
  • Phase-Transfer Catalysis : The butyl-chlorobenzylidene derivative () employs phase-transfer catalysis (TBAB/K₂CO₃), highlighting alternative strategies for introducing bulky substituents.

Pharmacological Activity

Key Observations

  • Antimicrobial Potential: Triazole-substituted analogs (e.g., 4-{[1-substituted triazolyl]methyl} derivatives) exhibit moderate antibacterial activity (MIC: 12.5–50 µg/mL) against Staphylococcus aureus and Escherichia coli . The target compound’s tetrazole group may enhance activity due to stronger hydrogen bonding with microbial targets.
  • Ion Channel Modulation: PAP-1, a structurally distinct benzothiazinone, inhibits KV1.3 channels (IC₅₀: 2 µM), suggesting the core scaffold’s versatility in targeting diverse pathways .

Physicochemical and Pharmacokinetic Properties

Comparative Analysis

Property Target Compound 2-Sulfanyl Derivatives Triazole-Substituted Analogs
LogP (Predicted) ~2.1 (moderate polarity) ~3.5 (higher lipophilicity) ~2.8
Solubility (Aqueous) Moderate (tetrazole enhances) Low (sulfanyl reduces) Moderate
Metabolic Stability High (tetrazole resists oxidation) Moderate Moderate

Key Observations

  • Tetrazole Advantages : The tetrazole group improves aqueous solubility compared to sulfanyl-substituted derivatives, which are more lipophilic and prone to poor bioavailability .

Biological Activity

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one is a compound of increasing interest due to its diverse biological activities. This article reviews its biological properties, synthesizing data from various studies to present a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C10H9N5OSC_{10}H_{9}N_{5}OS with a molecular weight of 247.28 g/mol. The compound features a benzothiazine core substituted with a tetrazole group, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antibacterial properties. For instance, studies have shown that certain benzothiazine derivatives possess antibacterial activity comparable to that of standard antibiotics like streptomycin . The incorporation of the tetrazole moiety enhances this activity, possibly due to increased interaction with bacterial targets.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. One study reported that derivatives exhibited varying degrees of DPPH scavenging activity, suggesting that structural modifications can significantly influence their antioxidant capacity .

CompoundDPPH Scavenging Activity (%)
7a20
7b35
7c50
7d10

Antiallergic and Bronchodilator Effects

In a series of tests conducted on related compounds, notable antiallergic and bronchodilator activities were observed. The parent compound in a similar series demonstrated superior potency compared to traditional antiallergic agents like disodium chromoglycate and theophylline . This suggests potential therapeutic applications in respiratory conditions.

Study on Antibacterial Efficacy

A study synthesized several benzothiazine derivatives and evaluated their antibacterial properties against various strains. The findings indicated that the presence of the tetrazole group significantly enhanced the antibacterial efficacy against Gram-positive bacteria .

Protective Effects Against Nephrotoxicity

Another study explored the protective effects of related tetrazole-containing compounds against nephrotoxicity induced by cisplatin. The results suggested that these compounds could mitigate renal damage while preserving the antitumor activity of cisplatin, highlighting their potential in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for 4-(1H-tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one derivatives?

  • Methodology : Derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, tetrazole moieties are introduced by reacting 2H-1,4-benzothiazin-3(4H)-one precursors with tetrazole-containing aldehydes or amines under solvent-free or reflux conditions. Characterization involves elemental analysis, IR (to confirm functional groups like C=O and N-H), 1H^1 \text{H} NMR (to verify substituent integration), and mass spectrometry (to confirm molecular ion peaks) .

Q. How is structural confirmation of the compound achieved?

  • Methodology : X-ray crystallography is the gold standard. For example, hydrogen bonding patterns (e.g., C–H⋯N/O interactions) and molecular packing are analyzed using software like SHELXL or WinGX. Crystal parameters (e.g., space group P21_1/c, unit cell dimensions) are refined with programs such as SADABS for absorption correction .

Q. What basic pharmacological screening methods are used for this compound?

  • Methodology :

  • Antifungal Activity : Tested against Candida spp. using agar diffusion or microdilution assays (MIC values reported).
  • Enzyme Inhibition : Assays targeting calcium channels or calmodulin, with IC50_{50} measurements via fluorometric methods .

Advanced Research Questions

Q. How do molecular packing and hydrogen bonding influence crystallographic stability?

  • Methodology : Crystal structures reveal 3D networks stabilized by C–H⋯N and C–H⋯O interactions. For example, in 4-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one, dihedral angles between aromatic rings (76.68° and 71.0°) indicate steric constraints. Software like ORTEP visualizes anisotropic displacement ellipsoids and puckering parameters (e.g., Cremer-Pople coordinates) .

Q. What structural modifications enhance antifungal potency?

  • Methodology :

  • SAR Studies : Replacing triazole groups with benzothiazinone moieties improves activity against Candida albicans. For example, fluconazole analogues show MIC values <1 µg/mL when substituted at the 2-position with (4-phenylpiperazinyl)alkyl groups .
  • Electron-Withdrawing Groups : Bromo or nitro substituents at the 7-position of the benzothiazinone ring increase membrane permeability, as shown in logP assays .

Q. How are pharmacokinetic parameters (e.g., metabolic stability) evaluated?

  • Methodology :

  • In Vitro Metabolism : Liver microsome assays (human/rat) quantify metabolite formation via LC-MS.
  • ADME Profiling : Caco-2 cell monolayers assess intestinal absorption, while plasma protein binding is measured using ultrafiltration .

Data Contradiction Analysis

Q. Why do some derivatives show weak calcium channel inhibition despite structural similarity to active compounds?

  • Resolution : Steric hindrance from bulky substituents (e.g., benzyl groups) may reduce binding to channel pores. Molecular docking (e.g., AutoDock Vina) reveals that smaller 2-position substituents (e.g., methyl) optimize interactions with voltage-gated calcium channels .

Q. How to reconcile discrepancies in antifungal activity across studies?

  • Resolution : Strain-specific resistance mechanisms (e.g., Candida glabrata efflux pumps) or assay conditions (e.g., pH-dependent solubility) can cause variability. Cross-validation using standardized CLSI protocols is recommended .

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